

# A Comparative Guide to the Spectroscopic Data of 4-Acetylbenzaldehyde and Its Derivatives

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This guide provides a comprehensive comparison of spectroscopic data for **4-acetylbenzaldehyde** and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the structural and electronic properties of these compounds through various analytical techniques. The data presented is crucial for compound identification, purity assessment, and elucidation of structure-property relationships.

#### **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **4-acetylbenzaldehyde** and a selection of its derivatives. This allows for a direct comparison of the influence of different substituents at the para-position on the spectral characteristics of the core structure.

# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl3



Compound	Ar-H (ppm)	-CHO (ppm)	-COCH₃ (ppm)	Other Signals (ppm)
4- Acetylbenzaldeh yde	7.99 (d, J=8.4 Hz, 2H), 8.11 (d, J=8.1 Hz, 2H)	10.12 (s, 1H)	2.67 (s, 3H)	
Benzaldehyde	7.50-7.65 (m, 3H), 7.88 (d, J=7.6 Hz, 2H)	10.03 (s, 1H)		
4- Methylbenzaldeh yde	7.32 (d, J=7.9 Hz, 2H), 7.77 (d, J=8.0 Hz, 2H)	9.96 (s, 1H)	2.43 (s, 3H, - CH₃)	
4- Chlorobenzaldeh yde	7.51 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.5 Hz, 2H)	9.98 (s, 1H)		_
4- Nitrobenzaldehy de	8.09 (d, J=8.0 Hz, 2H), 8.41 (d, J=12.0 Hz, 2H)	10.17 (s, 1H)		
4- Acetoxybenzalde hyde	7.25 (d, J=8.5 Hz, 2H), 7.91 (d, J=8.5 Hz, 2H)	9.95 (s, 1H)	2.33 (s, 3H, - OCOCH₃)	

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl3



Compound	C=O (acetyl) (ppm)	C=O (aldehyde) (ppm)	Aromatic C (ppm)	Other C (ppm)
4- Acetylbenzaldeh yde	197.6	191.8	129.0, 130.0, 139.2, 141.3	27.1 (-COCH₃)
Benzaldehyde	192.4	129.1, 129.8, 134.5, 136.5		
4- Methylbenzaldeh yde	192.1	129.8, 129.9, 134.2, 145.6	22.0 (-CH₃)	
4- Chlorobenzaldeh yde	191.0	129.6, 131.0, 134.8, 141.1		_
4- Nitrobenzaldehy de	190.4	124.3, 130.5, 140.1, 151.1		
4- Acetoxybenzalde hyde	190.8	122.2, 131.3, 133.7, 155.0	21.2 (-OCOCH <sub>3</sub> ), 168.8 (- OCOCH <sub>3</sub> )	

# **Infrared (IR) Spectroscopy Data**



Compound	ν(C=O) aldehyde (cm <sup>-1</sup> )	ν(C=O) ketone/acetyl (cm <sup>-1</sup> )	ν(C-H) aromatic (cm <sup>-1</sup> )	Other Key Bands (cm <sup>-1</sup> )
4- Acetylbenzaldeh yde	1706	1687	~3050	2830, 2730 (aldehyde C-H stretch)
Benzaldehyde	1703	~3063	2820, 2738 (aldehyde C-H stretch)	
4- Methylbenzaldeh yde	1705	~3030	2815, 2720 (aldehyde C-H stretch)	_
4- Chlorobenzaldeh yde	1708	~3070	2860, 2765 (aldehyde C-H stretch)	
4- Nitrobenzaldehy de	1709	~3100	1530, 1350 (NO <sub>2</sub> stretch)	_
4- Acetoxybenzalde hyde	1715	1765 (ester C=O)	~3070	1200 (C-O stretch)

## **Mass Spectrometry (MS) Data**



Compound	Molecular Formula	Molecular Weight ( g/mol )	Key Fragmentation Peaks (m/z)
4-Acetylbenzaldehyde	C9H8O2	148.16	148 (M+), 133 (M- CH₃), 119 (M-CHO), 105, 91, 77
Benzaldehyde	C7H6O	106.12	106 (M+), 105 (M-H), 77 (M-CHO)
4- Methylbenzaldehyde	C <sub>8</sub> H <sub>8</sub> O	120.15	120 (M+), 119 (M-H), 91 (M-CHO)
4- Chlorobenzaldehyde	C7H5ClO	140.57	140/142 (M+), 139/141 (M-H), 111/113 (M-CHO), 75
4-Nitrobenzaldehyde	C7H5NO3	151.12	151 (M+), 121 (M- NO), 105, 93, 77
4- Acetoxybenzaldehyde	С9Н8О3	164.16	164 (M+), 122 (M- CH <sub>2</sub> CO), 94, 77

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ¹H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.



- <sup>13</sup>C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

#### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Data Acquisition: Spectra were collected in the range of 4000-650 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- Data Processing: The resulting spectrum was baseline corrected. The frequencies of the absorption bands are reported in wavenumbers (cm<sup>-1</sup>).

#### **Mass Spectrometry (MS)**

- Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Mass spectra were obtained using a gas chromatography-mass spectrometry (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.
- GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm) was used. The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C.
- MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-500 amu.



 Data Analysis: The mass spectrum of the analyte was identified from the total ion chromatogram. The molecular ion peak (M+) and major fragment ions were identified and their m/z values reported.

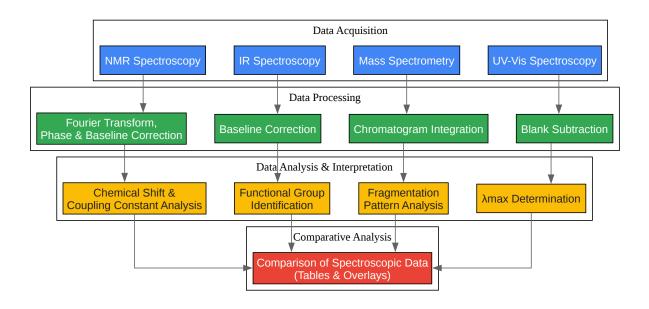
#### **UV-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: Stock solutions of the compounds were prepared in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of 1x10<sup>-3</sup> M. These were further diluted to obtain working solutions in the range of 1x10<sup>-5</sup> to 1x10<sup>-4</sup> M.
- Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
- Data Acquisition: Spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent was used as the reference blank.
- Data Analysis: The wavelength of maximum absorption (λmax) was determined for the observed electronic transitions.

### **Workflow for Spectroscopic Data Comparison**

The following diagram illustrates a typical workflow for the acquisition, analysis, and comparison of spectroscopic data for chemical compounds.





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Caption: Workflow for Spectroscopic Data Comparison.

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